ThioD
Description
ThioD (thioester-activated aspartic acid) is a non-canonical amino acid (ncAA) engineered for site-specific incorporation into recombinant proteins using orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs in E. coli . Its structure features a thioester group, enabling chemoselective reactions such as native chemical ligation (NCL) for protein labeling, cyclization, or functionalization . This compound’s genetic encoding allows precise placement within proteins, bypassing traditional cysteine-based methods that risk disulfide scrambling . Applications span fluorescent tagging (e.g., GFP-fluorescein conjugation ), therapeutic protein engineering (e.g., antibody-drug conjugates ), and synthetic biology for generating branched or cyclic protein architectures .
Properties
CAS No. |
2206682-00-8 |
|---|---|
Molecular Formula |
C12H20N2O5S |
Molecular Weight |
304.36 |
IUPAC Name |
(S)-2-Amino-4-((2-(((cyclopentyloxy)carbonyl)amino)ethyl)thio)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1 |
InChI Key |
QYAZIXSDGGIHRH-VIFPVBQESA-N |
SMILES |
O=C(O)[C@@H](N)CC(SCCNC(OC1CCCC1)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ThioD; Thio-D; Thio D |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ThioD belongs to a class of ncAAs designed for bioorthogonal protein modification. Below is a detailed comparison with structurally or functionally analogous compounds:
AcrK (Acrylamide Lysine)
- Structure/Reactivity : AcrK contains an acrylamide side chain targeting lysine residues via Michael addition. Unlike this compound’s thioester, AcrK forms covalent bonds with nucleophilic lysines .
- Applications : Used for crosslinking protein-protein interactions (PPIs) but lacks this compound’s versatility in modular ligation (e.g., NCL) .
- Stability : AcrK’s acrylamide is stable under physiological conditions but requires UV activation for reactivity, limiting temporal control compared to this compound’s spontaneous thioester reactivity .
- Yield : this compound incorporation in proteins like sfGFP and myoglobin achieves ~10–20 mg/L yields , while AcrK’s yields are rarely reported due to reliance on UV-triggered crosslinking.
VSF (Vinyl Sulfonamide)
- Structure/Reactivity : VSF features a vinyl sulfonamide group targeting lysines with higher electrophilicity than AcrK, enabling faster Michael addition .
- Applications : Suitable for irreversible PPI inhibition but incompatible with reversible modifications or post-translational functionalization, unlike this compound .
- Genetic Encoding : VSF requires custom aaRS engineering, whereas this compound’s aaRS (derived from pyrrolysyl-tRNA synthetase) is well-characterized for high fidelity .
pNCSF (Aryl Isothiocyanate)
- Structure/Reactivity : pNCSF reacts with lysines via isothiocyanate chemistry, forming thiourea linkages. Its reactivity is pH-dependent, with optimal activity at alkaline conditions (pH > 8.5) .
- Comparison with this compound: Specificity: this compound’s thioester reacts selectively with cysteines or exogenous thiols (e.g., fluorescein), avoiding off-target lysine modifications common with pNCSF . Stability: this compound has a half-life of 48 ± 1 hours in phosphate buffer (pH 7.2), enabling prolonged reaction windows , whereas pNCSF degrades rapidly in aqueous solutions .
FPheK (Carbamate Lysine)
- Structure/Reactivity : FPheK introduces a carbamate group for lysine modification. Its reactivity is slower than this compound’s thioester, requiring enzymatic activation (e.g., transglutaminases) .
- Applications : Primarily used for antibody-drug conjugates (ADCs), but this compound’s modularity supports broader applications, including fluorescent probes and protein cyclization .
Comparative Data Table
Research Findings and Advantages of this compound
- Stability : this compound’s 48-hour half-life in physiological buffers ensures sufficient time for in vitro ligation without premature degradation .
- Orthogonality: The PylRS/ThioD-tRNA pair exhibits minimal cross-reactivity with endogenous amino acids, achieving >95% incorporation efficiency in sfGFP .
- Versatility : Demonstrated in dual-labeling experiments (e.g., GFP-fluorescein conjugates) and cyclized protein synthesis .
- Safety : Unlike cysteine-based methods, this compound avoids disulfide bond disruption, critical for therapeutic proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
